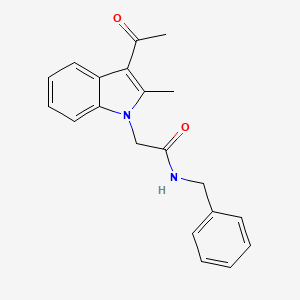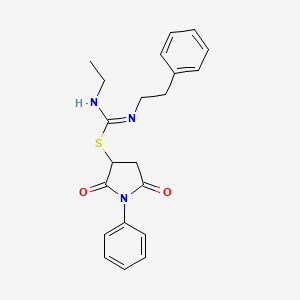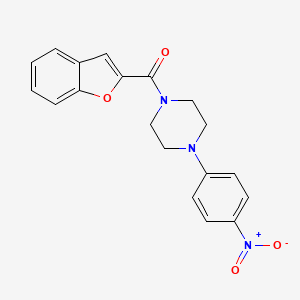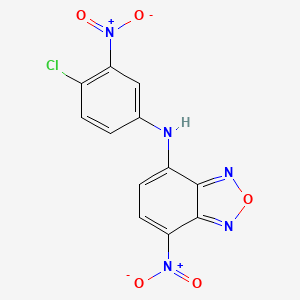
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AM-1241 and belongs to the class of cannabinoids.
Mécanisme D'action
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide involves the activation of the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in the regulation of inflammation and immune response. The activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to reduce inflammation and pain in several animal models of chronic pain and inflammation. Moreover, this compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide is its selectivity towards the CB2 receptor, which reduces the risk of unwanted side effects. Moreover, this compound has also shown to have a high potency, making it a potential candidate for the development of novel therapeutics. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability.
Orientations Futures
The potential therapeutic applications of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide have generated significant interest in the scientific community. There are several future directions that can be explored to further understand the therapeutic potential of this compound. These include:
1. Development of novel formulations to improve the bioavailability of this compound.
2. Further studies to understand the mechanism of action of this compound in different animal models.
3. Investigation of the potential use of this compound in the treatment of other neurological disorders.
4. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in the treatment of chronic pain and inflammation and neurological disorders. The synthesis method of this compound is well-established, and its mechanism of action has been extensively studied. However, further research is needed to fully understand the therapeutic potential of this compound, and clinical trials are required to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide involves the reaction between 2-(2-methyl-1H-indol-3-yl)acetic acid and benzylamine in the presence of a coupling agent. The reaction takes place under mild reaction conditions and yields a high purity product. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. Moreover, this compound has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Propriétés
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-20(15(2)23)17-10-6-7-11-18(17)22(14)13-19(24)21-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDBUYAAXHJHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)

![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide](/img/structure/B5016707.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016719.png)
![methyl 3-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5016728.png)
![4-(4-butoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5016732.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5016738.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016751.png)